BLT-1

説明

特性

IUPAC Name |

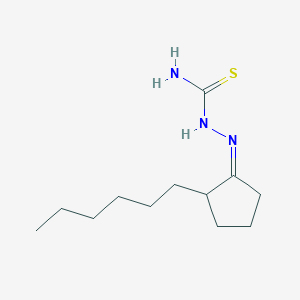

[(Z)-(2-hexylcyclopentylidene)amino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3S/c1-2-3-4-5-7-10-8-6-9-11(10)14-15-12(13)16/h10H,2-9H2,1H3,(H3,13,15,16)/b14-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGUSBISUVLUJF-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCC1=NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC\1CCC/C1=N/NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BLT-1

Introduction

The designation "BLT-1" is associated with two distinct molecular entities in biomedical research, leading to potential ambiguity. This guide provides a comprehensive technical overview of the core mechanism of action for both, tailored for researchers, scientists, and drug development professionals. The first section details Block Lipid Transport-1 (this compound) , a chemical inhibitor of the Scavenger Receptor, Class B, Type I (SR-BI). The second section describes the Leukotriene B4 Receptor 1 (BLT1) , a G-protein coupled receptor integral to inflammatory signaling.

Section 1: Block Lipid Transport-1 (this compound), an Inhibitor of SR-BI

Block Lipid Transport-1 (this compound) is a selective, potent, and reversible small molecule inhibitor of the Scavenger Receptor, Class B, Type I (SR-BI).[1][2] It is a thiosemicarbazone copper chelator that has been instrumental in elucidating the function of SR-BI in lipid metabolism and virology.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of lipid transfer mediated by SR-BI.[1][3] SR-BI facilitates the selective uptake of lipids, such as cholesteryl esters (CE), from high-density lipoproteins (HDL) into cells, a crucial step in reverse cholesterol transport.[2][4] this compound specifically blocks this lipid transport function.[3]

An interesting aspect of this compound's mechanism is that it does not block the binding of HDL particles to the SR-BI receptor. In fact, studies have shown that this compound can enhance the binding affinity of HDL for SR-BI.[3] This suggests that this compound decouples the process of lipoprotein binding from the subsequent lipid transfer, making it a valuable tool to study the specific transport function of the receptor. The inhibitory activity is critically dependent on its thiosemicarbazone structure, particularly the sulfur atom.[2] this compound is also known to inhibit the entry of Hepatitis C Virus (HCV) into cells, a process that is dependent on SR-BI.[1]

Data Presentation: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified in various assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency.

| Assay Description | Cell Line / System | Measured Activity | IC₅₀ Value | Reference |

| DiI-HDL Uptake Inhibition | ldlA[mSR-BI] cells | Lipid Uptake | 60 nM | [1] |

| [³H]CE-HDL Uptake Inhibition | ldlA[mSR-BI] cells | Selective Lipid Uptake | 110 nM | [1] |

| [³H]CE-HDL Uptake Inhibition | mSR-BI-containing liposomes | Selective Lipid Uptake | 57 nM | [1] |

| Hepatitis C Virus (HCV) Entry Inhibition | Huh 7.5.1 cells | Viral Entry | 0.96 µM (960 nM) | [1] |

Experimental Protocols: SR-BI Mediated Lipid Uptake Assay

A key experiment to determine this compound activity is the cell-based lipid uptake assay using fluorescently labeled HDL.

Objective: To quantify the inhibition of SR-BI-mediated lipid uptake from HDL by this compound.

Materials:

-

ldlA[mSR-BI] cells (CHO cells deficient in LDL receptors, overexpressing murine SR-BI).

-

DiI-HDL: HDL labeled with the fluorescent lipid analog DiI.

-

This compound compound.

-

Assay medium (e.g., Ham's F-12 medium with 0.5% BSA).

-

Multi-well plates (e.g., 96-well).

-

Fluorescence plate reader.

Methodology:

-

Cell Plating: Seed ldlA[mSR-BI] cells in 96-well plates and grow to confluence.

-

Compound Pre-incubation: Aspirate growth medium and wash cells. Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) in assay medium for 1 hour at 37°C.[2]

-

Lipid Uptake: Add DiI-HDL (e.g., 10 µg protein/mL) to each well, in the continued presence of this compound or control. Incubate for 2 hours at 37°C.[2]

-

Washing: Aspirate the medium and wash the cells multiple times with a cold wash buffer (e.g., PBS with 0.5% BSA) to remove unbound DiI-HDL.

-

Fluorescence Measurement: Lyse the cells and measure the incorporated DiI fluorescence using a plate reader (Excitation/Emission ~549/565 nm).[5]

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of the Molecular Target of Small Molecule Inhibitors of HDL Receptor SR-BI Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]

- 4. SR-B1 — Koehler Lab [koehlerlab.org]

- 5. A Small Molecule Inhibitor of Scavenger Receptor BI-mediated Lipid Uptake—Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

BLT-1: A Selective SR-BI Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scavenger receptor class B type I (SR-BI) is a crucial membrane receptor involved in the regulation of cholesterol and lipoprotein metabolism. It facilitates the selective uptake of cholesteryl esters from high-density lipoproteins (HDL) into cells and also mediates cholesterol efflux from cells to HDL. Given its central role in reverse cholesterol transport, SR-BI has emerged as a significant target for therapeutic intervention in cardiovascular diseases and other metabolic disorders. BLT-1 (Blocker of Lipid Transport-1) is a potent and selective small molecule inhibitor of SR-BI. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Mechanism of Action

This compound, a thiosemicarbazone, selectively inhibits the lipid transport functions of SR-BI.[1] Its primary mechanism involves the inhibition of the transfer of lipids, such as cholesteryl esters and the fluorescent dye DiI, from HDL to cells.[1] Interestingly, while this compound potently blocks lipid uptake, it has been shown to unexpectedly enhance the binding of HDL to SR-BI. This suggests a mechanistic decoupling of HDL binding and lipid transport processes mediated by the receptor. The inhibitory effect of this compound is specific to the SR-BI pathway and does not interfere with other cellular processes like clathrin-dependent endocytosis.[1]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in various cellular and in vitro models. The half-maximal inhibitory concentration (IC50) values vary depending on the assay and cell type used.

| Assay | Cell Line / System | IC50 Value | Reference |

| DiI-HDL Uptake | ldlA[mSR-BI] cells | 60 nM | [1] |

| [3H]CE-HDL Uptake | ldlA[mSR-BI] cells | 110 nM | [1] |

| [3H]CE-HDL Uptake (in liposomes) | mSR-BI-t1-containing liposomes | 57 nM (in cells), 98 nM (in liposomes) | [1] |

| HCV Entry | Huh 7.5.1 cells | 0.96 µM | [1] |

| Cell Proliferation | MDA-MB-231 cells | Significant inhibition at 50, 75, and 100 nM | |

| Cell Viability (3 hr treatment) | MCF-7 cells | 55 nM | |

| Cell Viability (3 hr treatment) | MDA-MB-468 cells | 48 nM |

Experimental Protocols

DiI-HDL Uptake Assay

This assay measures the uptake of the fluorescent lipid analog DiI, incorporated into HDL particles, by cells expressing SR-BI.

Materials:

-

ldlA[mSR-BI] cells (Chinese Hamster Ovary cells deficient in LDL receptor and overexpressing murine SR-BI)

-

DiI-labeled HDL (DiI-HDL)

-

This compound

-

Cell culture medium (e.g., Ham's F-12) with appropriate supplements

-

Phosphate-buffered saline (PBS)

-

Multi-well plates (e.g., 24-well or 96-well)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed ldlA[mSR-BI] cells in multi-well plates and allow them to adhere and grow to a desired confluency (typically 80-90%).

-

This compound Pre-incubation: Prepare serial dilutions of this compound in cell culture medium. Remove the growth medium from the cells and add the medium containing different concentrations of this compound. Incubate for a specific period (e.g., 1 hour) at 37°C. Include a vehicle control (e.g., DMSO) without this compound.

-

DiI-HDL Incubation: Add DiI-HDL to each well at a final concentration of 10 µg protein/mL. To determine non-specific uptake, include control wells with a 40-fold excess of unlabeled HDL.

-

Incubation: Incubate the cells with DiI-HDL for 2 hours at 37°C.

-

Washing: After incubation, remove the medium and wash the cells multiple times with cold PBS to remove unbound DiI-HDL.

-

Quantification:

-

Plate Reader: Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader.

-

Flow Cytometry: Detach the cells and analyze the cellular fluorescence using a flow cytometer.

-

-

Data Analysis: Subtract the non-specific uptake from all readings. Normalize the data to the vehicle control (100% uptake). Plot the percentage of DiI-HDL uptake against the concentration of this compound and determine the IC50 value using a suitable curve-fitting software.

[3H]-Cholesteryl Oleate HDL Uptake Assay

This assay measures the uptake of radiolabeled cholesteryl ester from HDL.

Materials:

-

ldlA[mSR-BI] cells

-

[3H]-cholesteryl oleate labeled HDL ([3H]CE-HDL)

-

This compound

-

Cell culture medium

-

PBS

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Seeding and this compound Treatment: Follow the same procedure as for the DiI-HDL uptake assay.

-

[3H]CE-HDL Incubation: Add [3H]CE-HDL to each well. Include controls for non-specific uptake with excess unlabeled HDL.

-

Incubation: Incubate for 2-4 hours at 37°C.

-

Washing: Wash the cells thoroughly with cold PBS.

-

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific counts. Determine the IC50 of this compound as described for the DiI-HDL uptake assay.

Cholesterol Efflux Assay

This assay measures the ability of cells to efflux radiolabeled cholesterol to an acceptor like HDL.

Materials:

-

Cells (e.g., macrophages, CHO cells)

-

[3H]-cholesterol

-

HDL (acceptor)

-

This compound

-

Cell culture medium

-

Serum-free medium

-

PBS

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Labeling: Incubate cells with medium containing [3H]-cholesterol for 24-48 hours to label the intracellular cholesterol pools.

-

Equilibration: Wash the cells and incubate in serum-free medium for 18-24 hours to allow the [3H]-cholesterol to equilibrate within the cell.

-

This compound Treatment: Pre-incubate the cells with various concentrations of this compound in serum-free medium for 1 hour.

-

Efflux: Add HDL (the cholesterol acceptor) to the medium and incubate for 4-6 hours.

-

Sample Collection: Collect the medium and lyse the cells.

-

Scintillation Counting: Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of cholesterol efflux as: (counts in medium / (counts in medium + counts in cells)) * 100. Plot the percentage of efflux against the this compound concentration to determine its inhibitory effect.

Signaling Pathways and Experimental Workflows

SR-BI activation by HDL initiates intracellular signaling cascades that are important for cellular function. This compound, by inhibiting SR-BI's lipid transport function, is expected to modulate these downstream pathways.

SR-BI Signaling Pathway

SR-BI-mediated signaling is known to involve the activation of Src family kinases, which in turn can activate the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for cell survival, proliferation, and migration.

Caption: SR-BI signaling pathway activated by HDL and inhibited by this compound.

Experimental Workflow for Assessing this compound Activity

The general workflow to characterize the inhibitory effect of this compound on SR-BI function involves a series of in vitro cellular assays.

Caption: General experimental workflow for evaluating this compound's inhibitory activity.

Conclusion

This compound stands as a valuable pharmacological tool for investigating the multifaceted roles of SR-BI in lipid metabolism and associated signaling pathways. Its high potency and selectivity make it an excellent probe for dissecting the molecular mechanisms of SR-BI-mediated lipid transport. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies, ultimately contributing to a deeper understanding of SR-BI biology and the development of novel therapeutics targeting this receptor.

References

A Technical Guide to BLT-1 and its Impact on High-Density Lipoprotein (HDL) Lipid Transfer via the SR-BI Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the small molecule inhibitor, Blocker of Lipid Transport-1 (BLT-1), and its specific, complex interaction with the Scavenger Receptor Class B Type I (SR-BI). SR-BI is a critical receptor in high-density lipoprotein (HDL) metabolism and reverse cholesterol transport. Understanding the mechanism of this compound offers profound insights into the fundamental biology of lipid transfer and presents a valuable tool for the development of novel therapeutics targeting cardiovascular disease.

It is crucial to distinguish Blocker of Lipid Transport-1 (this compound) from the similarly named Leukotriene B4 Receptor 1 (also abbreviated as BLT1) . The latter is a G-protein coupled receptor involved in inflammatory signaling pathways and is functionally distinct from the SR-BI inhibitor discussed in this guide.[1][2][3]

The Role of SR-BI in Reverse Cholesterol Transport

Reverse cholesterol transport (RCT) is a critical physiological process for removing excess cholesterol from peripheral tissues, including macrophage foam cells in atherosclerotic plaques, and transporting it to the liver for excretion.[4][5] High-density lipoprotein (HDL) is the primary vehicle for this process.[6][7] The SR-BI receptor is a key player at two ends of this pathway: it facilitates the efflux of free cholesterol from cells to HDL particles and mediates the selective uptake of cholesteryl esters from HDL into hepatocytes.[8][9][10][11] This bidirectional lipid flux is essential for maintaining cholesterol homeostasis.[8]

Caption: The Reverse Cholesterol Transport (RCT) pathway.

This compound: A Specific Inhibitor of SR-BI Lipid Transfer

This compound was identified through high-throughput screening as a potent small molecule inhibitor of SR-BI-mediated lipid transport.[12] It effectively blocks both the selective uptake of lipids (e.g., cholesteryl esters) from HDL into cells and the efflux of free cholesterol from cells to HDL.[12] The action of this compound is highly specific to the SR-BI pathway and does not interfere with other cellular processes like receptor-mediated endocytosis.[12]

A surprising and mechanistically significant finding is that while this compound inhibits lipid transport, it simultaneously enhances the binding of HDL to the SR-BI receptor.[12] This suggests that this compound uncouples the processes of lipoprotein binding and lipid flux, providing strong evidence that these are distinct mechanistic steps.[12]

Caption: this compound uncouples HDL binding from lipid transfer at the SR-BI receptor.

Quantitative Data on this compound Activity

Studies have quantified the potent effects of this compound on SR-BI function. This compound inhibits lipid transport in the low nanomolar range.[12] The tables below summarize key findings from literature, primarily using ldlA[mSR-BI] cells, a hamster cell line lacking LDL receptors but engineered to express murine SR-BI.

Table 1: Inhibitory Potency of BLT Compounds on SR-BI-Mediated Lipid Transport

| Compound | IC₅₀ for [³H]CE Uptake | IC₅₀ for [³H]Cholesterol Efflux |

|---|---|---|

| This compound | ~1 µM (IC₉₅) | Correlated with Uptake Inhibition |

| BLT-4 | ~55-60 µM | Correlated with Uptake Inhibition |

Data derived from studies on ldlA[mSR-BI] cells. IC₅₀ represents the half-maximal inhibitory concentration. Data for this compound often reported at near-maximal inhibition (IC₉₅) due to its high potency.[12][13][14]

Table 2: Effect of this compound on HDL Binding to SR-BI

| Condition | Apparent K_d (µg/mL) | B_max (ng HDL/mg cell protein) |

|---|---|---|

| Control (No this compound) | 14.5 ± 2.0 | 700 ± 50 |

| With this compound (1 µM) | 8.4 ± 1.1 | 680 ± 40 |

K_d (dissociation constant) is a measure of binding affinity; a lower K_d indicates higher affinity. B_max represents the maximum number of binding sites. The data shows this compound significantly increases binding affinity without changing the number of receptors.[12][14]

Molecular Mechanism: The Critical Role of Cysteine 384

The inhibitory action of this compound is critically dependent on a specific residue in the exoplasmic domain of the SR-BI protein: Cysteine 384 (Cys384).[8] Site-directed mutagenesis experiments, where Cys384 was replaced with serine (C384S), rendered the SR-BI receptor almost completely resistant to inhibition by this compound.[8] This provides strong evidence that this compound covalently modifies the free thiol group on Cys384, likely forming an irreversible bond that physically obstructs the lipid transfer channel without altering the external HDL binding domain.[8]

Key Experimental Protocols

The characterization of this compound and its effects on SR-BI relies on a set of robust cell-based assays. The general workflow involves cell culture, incubation with labeled lipoproteins in the presence or absence of the inhibitor, and subsequent measurement of radioactivity or fluorescence.

Caption: Experimental workflow for characterizing SR-BI inhibitors like this compound.

SR-BI-Mediated Selective Lipid Uptake Assay

-

Cell Culture: Plate ldlA[mSR-BI] cells in multi-well plates and grow to confluence.

-

Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in serum-free media for a specified time (e.g., 1-2 hours) at 37°C.

-

Lipid Uptake: Add HDL labeled with a non-hydrolyzable cholesteryl ester analog, such as [³H]cholesteryl oleoyl ether ([³H]CE), to the cells. To determine receptor-specific uptake, a parallel set of wells includes a 40-fold excess of unlabeled HDL.

-

Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.

-

Washing: Aspirate the media and wash the cells extensively with a cold buffer solution (e.g., PBS) to remove unbound HDL.

-

Quantification: Lyse the cells and measure the amount of cell-associated radioactivity using liquid scintillation counting.

-

Analysis: Calculate SR-BI-specific uptake by subtracting the values from the wells with excess unlabeled HDL from the total uptake values. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀.[12][14]

SR-BI-Mediated Cholesterol Efflux Assay

-

Cell Labeling: Incubate ldlA[mSR-BI] cells with [³H]cholesterol for 24-48 hours to allow the label to incorporate into cellular membranes.

-

Equilibration: Wash the cells and incubate in serum-free media to allow for cholesterol pool equilibration.

-

Inhibitor Pre-incubation: Pre-incubate the cells with this compound or vehicle control as described for the uptake assay.

-

Efflux: Add unlabeled HDL as a cholesterol acceptor to the media and incubate for a set time (e.g., 4 hours) at 37°C.

-

Quantification: Collect the media and measure the amount of [³H]cholesterol that has been effluxed from the cells into the media via scintillation counting. Lyse the cells to determine the total [³H]cholesterol remaining.

-

Analysis: Calculate the percentage of cholesterol efflux as (radioactivity in media) / (radioactivity in media + radioactivity in cells) x 100. Determine the effect of this compound on SR-BI-specific efflux.[12][14]

HDL Binding Assay

-

Cell Culture: Grow ldlA[mSR-BI] cells to confluence in multi-well plates.

-

Binding Incubation: Chill the cells to 4°C to inhibit lipid transfer and endocytosis. Incubate the cells with varying concentrations of radiolabeled ¹²⁵I-HDL in the presence or absence of a fixed concentration of this compound.

-

Washing: Wash the cells thoroughly with a cold buffer to remove unbound ¹²⁵I-HDL.

-

Quantification: Lyse the cells and measure the cell-associated radioactivity using a gamma counter.

-

Analysis: Perform saturation binding analysis to calculate the dissociation constant (K_d) and the maximal number of binding sites (B_max) using Scatchard analysis or non-linear regression.[12][14]

Implications for Research and Drug Development

This compound has been an invaluable pharmacological tool for dissecting the mechanism of SR-BI. Its ability to separate HDL binding from lipid transfer has been instrumental in confirming that these are distinct, sequential steps in SR-BI function.[12]

From a drug development perspective, modulating SR-BI activity is a potential strategy for treating atherosclerosis. While inhibiting SR-BI's hepatic uptake of HDL cholesterol might raise plasma HDL levels, this could be detrimental by impairing the final step of RCT. Conversely, enhancing SR-BI-mediated cholesterol efflux in peripheral tissues could be atheroprotective. The complex, dual role of SR-BI makes therapeutic targeting challenging.

Furthermore, off-target effects of inhibitors must be considered. For instance, this compound has been shown to be a copper-chelating agent, which can induce developmental defects in zebrafish models, an effect unrelated to its SR-BI activity.[15] This highlights the need for developing highly specific modulators of SR-BI for any potential therapeutic application.

Conclusion

Blocker of Lipid Transport-1 is a potent and specific inhibitor of the HDL receptor SR-BI. Its unique mechanism, which involves the irreversible inhibition of bidirectional lipid transfer while simultaneously enhancing HDL binding, has provided fundamental insights into the function of this key receptor in cholesterol metabolism. The critical role of the Cys384 residue points to a covalent modification mechanism that obstructs the receptor's lipid transfer channel. While this compound itself may have limitations for therapeutic use due to off-target effects, it remains a cornerstone research tool for scientists and professionals working to unravel the complexities of HDL metabolism and develop new strategies to combat cardiovascular disease.

References

- 1. DSpace [repository.upenn.edu]

- 2. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]

- 4. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]

- 5. The role of reverse cholesterol transport in animals and humans and relationship to atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDL and Reverse Cholesterol Transport: Basic Mechanisms and their Roles in Vascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introduction to Lipids and Lipoproteins - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. taari.mcmaster.ca [taari.mcmaster.ca]

- 10. Receptors and lipid transfer proteins in HDL metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of the HDL receptor SR-BI on lipoprotein metabolism and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of chemical inhibitors of the selective transfer of lipids mediated by the HDL receptor SR-BI - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cross-inhibition of SR-BI- and ABCA1-mediated cholesterol transport by the small molecules BLT-4 and glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. This compound, a specific inhibitor of the HDL receptor SR-BI, induces a copper-dependent phenotype during zebrafish development - PubMed [pubmed.ncbi.nlm.nih.gov]

BLT-1 as a Thiosemicarbazone Copper Chelator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BLT-1 (Block Lipid Transport-1) is a potent small molecule identified as a selective inhibitor of Scavenger Receptor B, type 1 (SR-BI). Structurally, it is a thiosemicarbazone, a class of compounds known for their metal-chelating properties, particularly with copper. This dual functionality—inhibiting lipid transport and chelating copper—makes this compound a significant tool for research in lipid metabolism, parasitology, and potentially oncology. This technical guide provides a comprehensive overview of this compound, focusing on its core mechanisms, quantitative data from key studies, detailed experimental protocols, and visualizations of its associated pathways and workflows.

Introduction to this compound

This compound, chemically known as 2-hexyl-1-cyclopentanone thiosemicarbazone, was discovered through a high-throughput screen for inhibitors of SR-BI-mediated lipid transport.[1] SR-BI is a crucial high-density lipoprotein (HDL) receptor that facilitates the selective uptake of lipids, such as cholesteryl esters, from HDL into cells.[2] By blocking this pathway, this compound serves as a valuable probe for studying the physiological and pathological roles of SR-BI.

Beyond its role as an SR-BI inhibitor, this compound's thiosemicarbazone scaffold confers the ability to chelate divalent metal ions. This copper-chelating activity has been shown to induce distinct biological effects, suggesting a second, SR-BI-independent mechanism of action that warrants consideration in experimental design and data interpretation.[3]

Mechanism of Action

This compound exhibits a dual mechanism of action, stemming from its distinct chemical features.

Inhibition of Scavenger Receptor B, type 1 (SR-BI)

The primary and most well-characterized function of this compound is the selective inhibition of lipid transport mediated by SR-BI.[1] This process is non-competitive with respect to HDL binding; in fact, this compound has been shown to increase the binding affinity of HDL to SR-BI.[2] The inhibitory action is attributed to the covalent modification of a cysteine residue (Cys384) within the extracellular domain of SR-BI, which is thought to be located within a hydrophobic channel necessary for lipid transfer.[4][5] By blocking this channel, this compound effectively prevents the flux of lipids between HDL and the cell.

The inhibition of SR-BI-mediated lipid uptake has significant downstream consequences. Since many organisms and cell types, including certain cancer cells and intracellular parasites, rely on SR-BI for cholesterol acquisition, this compound can impede their proliferation and survival.[3][6]

Copper Chelation

Thiosemicarbazones are well-established chelators of transition metals, forming stable complexes with ions like copper(II).[7] this compound shares this characteristic. This was notably demonstrated in a study using zebrafish embryos, where this compound induced a phenotype characteristic of copper deficiency, including a twisted notochord and defects in melanisation.[3] This effect was independent of SR-BI, highlighting the biological relevance of this compound's copper-chelating properties. The chelation of intracellular copper can disrupt the function of copper-dependent enzymes and interfere with cellular copper homeostasis, leading to oxidative stress and other cytotoxic effects.

Quantitative Data

The biological activity of this compound has been quantified in several studies. The following tables summarize the key inhibitory concentration (IC50) values reported.

Table 1: Inhibition of SR-BI Mediated Lipid Uptake

| Cell Line | Assay | IC50 Value | Reference |

| ldlA[mSR-BI] | DiI-HDL Uptake | 60 nM | [8] |

| ldlA[mSR-BI] | [³H]CE-HDL Uptake | 110 nM | [8] |

| mSR-BI-t1 liposomes | [³H]CE-HDL Uptake | 57 nM (in cells) | [8] |

| mSR-BI-t1 liposomes | [³H]CE-HDL Uptake | 98 nM (in liposomes) | [8] |

| Huh 7.5.1 cells | HCV Entry | 0.96 µM | [8] |

Table 2: Inhibition of Apicomplexan Parasite Replication

| Parasite Species | Host Cell | Concentration | Replication Inhibition | Reference |

| Toxoplasma gondii | BUVEC | 1 µM | 90.80% | [3] |

| Toxoplasma gondii | BUVEC | 2 µM | 97.99% | [3] |

| Neospora caninum | BUVEC | 2 µM | 64.59% | [3] |

| Besnoitia besnoiti | BUVEC | 2 µM | 47.24% | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound (2-hexyl-1-cyclopentanone thiosemicarbazone)

This protocol is a generalized procedure for the synthesis of thiosemicarbazones via condensation, adapted for this compound.

Materials:

-

2-hexyl-cyclopentanone

-

Thiosemicarbazide

-

Ethanol (or Methanol)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

Procedure:

-

Dissolve thiosemicarbazide (1 molar equivalent) in ethanol in the round-bottom flask. Gentle heating may be required to achieve full dissolution.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add 2-hexyl-cyclopentanone (1 molar equivalent) to the flask.

-

Attach the reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Dry the final product under vacuum and characterize using NMR, Mass Spectrometry, and IR spectroscopy.

Assay for SR-BI-Mediated Lipid Uptake (DiI-HDL)

This fluorometric assay measures the uptake of the fluorescent lipid DiI from labeled HDL particles into cells.

Materials:

-

Cells expressing SR-BI (e.g., ldlA[mSR-BI] cells)

-

Control cells with low/no SR-BI expression (e.g., ldlA-7 cells)

-

DiI-labeled HDL (DiI-HDL)

-

This compound stock solution (in DMSO)

-

Culture medium

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

Fluorometer or fluorescence plate reader

Procedure:

-

Seed cells in a multi-well plate and grow to desired confluency.

-

Pre-incubate the cells with various concentrations of this compound (or DMSO vehicle control) in culture medium for 1 hour at 37°C.

-

Add DiI-HDL to each well at a final concentration of ~10 µg/mL.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Aspirate the medium and wash the cells three times with cold PBS to remove unbound DiI-HDL.

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the lysate to a microplate.

-

Measure the fluorescence intensity using a fluorometer with excitation/emission wavelengths appropriate for DiI (e.g., ~549/565 nm).

-

Calculate SR-BI-specific uptake by subtracting the fluorescence values from control cells (ldlA-7) from those of SR-BI expressing cells (ldlA[mSR-BI]).

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Evaluation of Copper Chelation by UV-Vis Spectroscopy

This method observes the spectral changes of this compound upon the addition of copper, indicating complex formation.

Materials:

-

This compound solution of known concentration (in a suitable solvent like DMSO or ethanol)

-

Copper(II) chloride or Copper(II) sulfate solution of known concentration

-

Buffer solution (e.g., HEPES or Tris at physiological pH)

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Record the UV-Vis absorption spectrum of the this compound solution alone from ~200-800 nm.

-

Perform a titration by adding incremental amounts of the copper(II) solution to the this compound solution in the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate.

-

Record the UV-Vis spectrum after each addition.

-

Observe the changes in the absorption spectrum. The formation of a this compound-copper complex will typically result in the appearance of new absorption bands (often in the visible region, leading to a color change) and isosbestic points.

-

Plot the change in absorbance at a specific wavelength (corresponding to the complex) against the molar ratio of copper to this compound. This can be used to determine the stoichiometry of the complex.

-

By applying appropriate binding models and equations (e.g., Benesi-Hildebrand method), the binding or association constant (Ka) can be estimated from the titration data.

Conclusion

This compound is a multifaceted research tool with significant implications for several fields of study. Its well-defined role as a selective inhibitor of SR-BI makes it indispensable for investigating lipid metabolism and the functions of HDL. Furthermore, its inherent nature as a thiosemicarbazone copper chelator presents an additional layer of biological activity that must be considered. The quantitative data and detailed protocols provided in this guide are intended to facilitate rigorous and well-controlled investigations into the dual mechanisms of this compound, ultimately enabling a deeper understanding of the complex biological systems it perturbs. Further research is warranted to quantify the copper-binding affinity of this compound and to fully elucidate the downstream signaling consequences of its copper chelation activity.

References

- 1. "Mechanisms of Copper Deficiency in the Zebrafish Embryo" by Erik Madsen [openscholarship.wustl.edu]

- 2. Protocol to detect neutral lipids with BODIPY staining in myeloid-derived suppressor cells in mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a specific inhibitor of the HDL receptor SR-BI, induces a copper-dependent phenotype during zebrafish development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. bu.edu [bu.edu]

- 7. mdpi.com [mdpi.com]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

Introduction: The Emergence of a Key Inflammatory Mediator

An In-Depth Technical Guide to the Discovery and Initial Characterization of BLT-1

Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway.[1][2] For decades after its discovery, LTB4 was recognized for its role in a wide variety of inflammatory disorders, primarily for its powerful chemoattractant effects on leukocytes.[1][3] The biological actions of LTB4 are mediated through specific G-protein-coupled receptors (GPCRs).[2][3] The initial characterization of these receptors led to the identification of a high-affinity receptor, now designated as this compound (Leukotriene B4 Receptor 1).[1][3]

This compound is preferentially expressed on the surface of immune cells, including neutrophils, eosinophils, macrophages, and T lymphocytes.[4][5][6] Its activation by LTB4 triggers a cascade of intracellular signaling events that are crucial for initiating and amplifying the inflammatory response.[4] This central role has made the LTB4/BLT-1 signaling axis an attractive target for the development of novel anti-inflammatory therapeutics for conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.[1][4][5] This guide provides a detailed overview of the discovery, initial pharmacological characterization, and key experimental methodologies used to elucidate the function of this compound.

Discovery, Cloning, and Expression

The identification of this compound as the high-affinity receptor for LTB4 was a significant advancement in understanding inflammatory processes. The gene encoding this compound, LTB4R, is located on human chromosome 14.[7] The discovery was facilitated by molecular cloning techniques based on the functional responses of leukocyte cell lines to LTB4.

Experimental Protocol: Gene Cloning and Heterologous Expression

The characterization of this compound function and pharmacology relies on its expression in recombinant systems, which allows for controlled experiments without confounding factors from other native receptors.

-

cDNA Library Preparation: A cDNA library is first constructed from mRNA isolated from a cell line known to express high levels of this compound, such as human leukocytes or the promyelocytic leukemia cell line HL-60.[8][9]

-

Gene Amplification: The full-length cDNA encoding the this compound protein is amplified from the library using a polymerase chain reaction (PCR) based strategy.[10][11] This involves designing specific oligonucleotide primers based on known sequence information.[11]

-

Vector Subcloning: The amplified LTB4R cDNA is then inserted into a suitable prokaryotic or eukaryotic expression vector.[10][11] These vectors contain the necessary elements for transcription and translation of the gene in the host system.

-

Transformation and Expression: The recombinant vector is introduced into a host cell line, typically Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express the receptor.[12] These cells are then cultured under conditions that promote the high-level expression of the recombinant this compound protein.

-

Membrane Preparation for Assays: For binding and functional assays, membranes from the HEK293 cells expressing this compound are prepared. This involves cell lysis followed by centrifugation to pellet the cell membranes, which are then resuspended in a suitable buffer for storage and subsequent experiments.[12]

Pharmacological Characterization: Binding Profile

The initial characterization of this compound involved defining its binding affinity for its endogenous ligand, LTB4, as well as for various synthetic antagonists. These studies are crucial for understanding the receptor's function and for the development of selective drugs.[8] Label-free liquid chromatography-mass spectrometry (LC-MS)-based binding assays have been developed as a powerful alternative to traditional radioligand methods.[12]

Quantitative Binding Affinity Data

The affinity of a ligand for a receptor is typically expressed as the dissociation constant (Kd) for direct binding or the inhibition constant (Ki) for competitive binding. Lower values indicate higher affinity. The following tables summarize key binding data for human and mouse this compound from equilibrium saturation and competition binding assays.

| Receptor | Ligand | Assay Type | Affinity Constant | Reference |

| Human this compound | Compound 2 (Probe) | Direct Saturation | Kd = 160 ± 14 pM | [13] |

| Human this compound | Compound 1 (Probe) | Direct Saturation | Kd = 5.6 ± 2.3 nM | [13] |

| Mouse this compound | Compound 2 (Probe) | Direct Saturation | Kd = 2.8 ± 0.45 nM | [13] |

Table 1: Dissociation constants (Kd) of probe ligands for this compound.

| Receptor | Competitor | Probe Ligand | Affinity Constant (Ki) | Reference |

| Human this compound | CP-105,696 | Compound 2 | 0.47 nM | [14] |

| Human this compound | CP-195543 | Compound 2 | 1.2 nM | [14] |

| Human this compound | Compound 1 | Compound 2 | 11 nM | [14] |

| Mouse this compound | CP-105,696 | Compound 2 | 1.4 nM | [14] |

| Mouse this compound | CP-195543 | Compound 2 | 3.7 nM | [14] |

Table 2: Inhibition constants (Ki) of this compound antagonists.

Experimental Protocol: LC-MS Based Competition Binding Assay

This method quantifies the binding of small-molecule antagonists to this compound expressed in cell membranes.[12]

-

Reaction Setup: Recombinant human or mouse this compound expressing cell membranes are incubated in a 96-well plate.[12]

-

Equilibration: The membranes are equilibrated with a known concentration of a high-affinity probe ligand (e.g., compound 2) and varying concentrations of the competitor compound (the antagonist being tested). The incubation is typically carried out for several hours at room temperature to ensure equilibrium is reached.[12][15]

-

Separation: The reaction mixture is transferred to a filter plate (e.g., cationic glass fiber filters) and subjected to vacuum filtration. This step rapidly separates the receptor-bound probe ligand from the free, unbound ligand. The filter captures the membranes with bound ligand.[12]

-

Quantitation: The amount of probe ligand bound to the receptor on the filter is quantified using liquid chromatography-mass spectrometry (LC-MS) in selected reaction monitoring mode.[12]

-

Data Analysis: The data are analyzed using nonlinear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the probe ligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

References

- 1. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 Receptor1 Imaging in Drug Development - CD BioSciences [bioimagingtech.com]

- 5. Pharmacological inhibition of BLT1 diminishes early abdominal aneurysm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]

- 8. Discovery of novel and potent leukotriene B4 receptor antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WikiGenes - LTB4R - leukotriene B4 receptor [wikigenes.org]

- 10. Cloning and expression of Blo t 1, a novel allergen from the dust mite Blomia tropicalis, homologous to cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolating, Cloning, and Sequencing DNA - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Label-Free, LC-MS-Based Assays to Quantitate Small-Molecule Antagonist Binding to the Mammalian BLT1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Role of BLT-1 in Blocking Lipid Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor, Block Lipid Transport-1 (BLT-1), and its role in the inhibition of lipid transport. The document details the mechanism of action of this compound, focusing on its interaction with the Scavenger Receptor Class B Type I (SR-BI). It includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for studying its effects, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target, SR-BI

Block Lipid Transport-1 (this compound) is a potent, selective, small-molecule inhibitor of the Scavenger Receptor Class B Type I (SR-BI).[1] SR-BI is a crucial cell surface receptor involved in the metabolism of high-density lipoprotein (HDL).[2][3] It facilitates the selective uptake of lipids, primarily cholesteryl esters, from HDL into cells, a process central to reverse cholesterol transport.[2][3] SR-BI is highly expressed in the liver and steroidogenic tissues, where it plays a vital role in cholesterol homeostasis and steroid hormone production. Beyond lipid uptake, SR-BI also mediates the efflux of free cholesterol from cells to HDL.[2][3]

This compound, a thiosemicarbazone copper chelator, has been identified as a valuable tool for studying the physiological functions of SR-BI due to its specific inhibitory action on SR-BI-mediated lipid transport.[1][4] It has also garnered interest as a potential therapeutic agent, given its ability to inhibit the entry of Hepatitis C Virus (HCV) into host cells, a process that is also dependent on SR-BI.[1]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly interfering with the lipid transport function of SR-BI. The primary mechanism involves the blockage of both the selective uptake of cholesteryl esters from HDL into cells and the efflux of cellular cholesterol to HDL.[2][3]

An interesting and somewhat unexpected aspect of this compound's mechanism is its effect on HDL binding. Studies have shown that this compound, along with other related inhibitors, actually enhances the binding affinity of HDL to SR-BI.[2] This suggests a mechanistic coupling between the binding of HDL to the receptor and the subsequent transfer of lipids. One hypothesis is that by inhibiting the lipid transfer step, this compound prevents the reduction in size of the HDL particle that would normally occur, leading to a more stable and tightly bound HDL-SR-BI complex.[2]

It is important to note that the inhibitory effects of this compound are specific to SR-BI-mediated pathways and do not appear to disrupt general endocytic processes within the cell.[2]

Figure 1: Mechanism of this compound Inhibition of SR-BI-mediated Lipid Uptake.

Quantitative Data on this compound Activity

The potency of this compound as an inhibitor of SR-BI has been quantified in various cellular and cell-free systems. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

| Assay System | Measured Activity | This compound IC50 | Reference |

| ldlA[mSR-BI] cells | DiI-HDL Uptake | 60 nM | [1] |

| ldlA[mSR-BI] cells | [3H]CE-HDL Uptake | 110 nM | [1] |

| Liposomes with mSR-BI-t1 | [3H]CE-HDL Uptake | 98 nM | [1] |

| Huh 7.5.1 cells | HCV Entry | 0.96 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on lipid transport.

SR-BI-Mediated Selective Lipid Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of lipids from HDL into cells expressing SR-BI.

4.1.1. Using Fluorescently Labeled HDL (DiI-HDL)

-

Cell Culture: LDL receptor-deficient Chinese hamster ovary cells (ldlA-7) stably expressing murine SR-BI (ldlA[mSR-BI]) are cultured in appropriate media.

-

Labeling of HDL: Human HDL is labeled with the fluorescent lipophilic tracer 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI).

-

Inhibition Assay:

-

ldlA[mSR-BI] cells are seeded in multi-well plates.

-

Cells are pre-incubated with varying concentrations of this compound in serum-free media for a specified time (e.g., 1 hour).

-

DiI-HDL is added to the wells and incubated for a further period (e.g., 2-4 hours) at 37°C.

-

Cells are washed to remove unbound DiI-HDL.

-

The amount of cell-associated DiI is quantified, typically by lysing the cells and measuring fluorescence with a plate reader or by using flow cytometry.

-

-

Data Analysis: The fluorescence intensity is plotted against the concentration of this compound to determine the IC50 value.

Figure 2: Workflow for DiI-HDL Lipid Uptake Assay.

4.1.2. Using Radiolabeled HDL ([3H]CE-HDL)

This method is similar to the DiI-HDL assay but uses a radiolabeled, non-hydrolyzable cholesteryl ether to trace lipid uptake.

-

Labeling of HDL: HDL is labeled with [3H]cholesteryl oleyl ether ([3H]CE).

-

Inhibition Assay: The protocol is analogous to the DiI-HDL assay, with the final quantification step involving cell lysis followed by scintillation counting to measure the amount of cell-associated radioactivity.

Cholesterol Efflux Assay

This assay determines the effect of this compound on the movement of cholesterol from cells to an acceptor like HDL.

-

Cell Culture and Labeling:

-

Cells (e.g., ldlA[mSR-BI] or other relevant cell types) are seeded in multi-well plates.

-

The cellular cholesterol pool is labeled by incubating the cells with [3H]cholesterol in a serum-containing medium for 24-48 hours.

-

-

Equilibration: Cells are washed and then incubated in a serum-free medium for a period (e.g., 18-24 hours) to allow the [3H]cholesterol to equilibrate among all cellular cholesterol pools.

-

Efflux Assay:

-

The equilibration medium is removed, and cells are incubated with varying concentrations of this compound in a serum-free medium.

-

Unlabeled HDL is added as the cholesterol acceptor.

-

The incubation continues for a defined period (e.g., 4-6 hours).

-

-

Quantification:

-

The medium containing the effluxed [3H]cholesterol is collected.

-

The cells are lysed to determine the amount of [3H]cholesterol remaining in the cells.

-

Radioactivity in both the medium and the cell lysate is measured by scintillation counting.

-

-

Data Analysis: Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).

Figure 3: Workflow for Cholesterol Efflux Assay.

Further Considerations and Related Research

While this compound is a selective inhibitor of SR-BI, it's important to consider its other known properties in experimental design and data interpretation.

-

Copper Chelation: this compound is a thiosemicarbazone copper chelator. This activity has been shown to induce a copper-dependent phenotype in zebrafish embryos, highlighting a potential off-target effect that may be relevant in certain biological contexts.[4]

-

Cross-reactivity with other transporters: Research on other BLT compounds, such as BLT-4, has indicated potential cross-inhibition of other lipid transporters like ABCA1.[5] This raises the possibility of shared mechanistic steps between different lipid transport proteins.

Conclusion

This compound is a valuable pharmacological tool for the study of SR-BI-mediated lipid transport. Its high potency and selectivity make it an excellent choice for investigating the role of SR-BI in a variety of physiological and pathological processes, including reverse cholesterol transport and viral entry. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies and to further elucidate the complex mechanisms of lipid metabolism. As with any inhibitor, a thorough understanding of its mechanism of action and potential off-target effects is crucial for the accurate interpretation of experimental results.

References

- 1. SR-B1: A Unique Multifunctional Receptor for Cholesterol Influx and Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SR-BI Selective Lipid Uptake: Subsequent Metabolism of Acute Phase HDL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New developments in selective cholesteryl ester uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SR-BI, a Multifunctional Receptor in Cholesterol Homeostasis and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

The Effects of BLT-1 on Cellular Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol homeostasis is a critical physiological process, and its dysregulation is a key factor in the pathogenesis of numerous diseases, including atherosclerosis. A central player in maintaining this balance is the scavenger receptor class B, type I (SR-BI), a high-density lipoprotein (HDL) receptor that facilitates the bidirectional flux of cholesterol between HDL and cells. Understanding the molecules that modulate SR-BI activity is therefore of significant interest in both basic research and therapeutic development. This technical guide provides an in-depth overview of the effects of Blocker of Lipid Transport-1 (BLT-1), a potent and specific small-molecule inhibitor of SR-BI, on cellular cholesterol metabolism.

Mechanism of Action of this compound

This compound is a small molecule that specifically inhibits the lipid transport functions of SR-BI.[1] Its mechanism of action is unique in that it does not block the binding of HDL to the receptor. In fact, studies have shown that this compound can even enhance the binding affinity of HDL to SR-BI by decreasing the dissociation rate.[1][2]

The inhibitory effect of this compound on lipid transport is attributed to its ability to covalently modify a specific cysteine residue, Cys384, located within a predicted hydrophobic channel of the SR-BI protein.[2] This modification effectively blocks the channel, thereby preventing the transfer of cholesteryl esters and other lipids from bound HDL particles into the cell, as well as the efflux of free cholesterol from the cell to HDL.[1][2] The irreversible nature of this binding has been suggested by the increased potency of this compound with longer preincubation times.[2]

It is important to note that while this compound is a valuable tool for studying SR-BI function, it has been reported to be toxic to cells in long-term assays.[3] Additionally, some studies have indicated that this compound possesses copper-chelating properties, which may lead to off-target effects in certain experimental models, such as zebrafish development.[4]

Effects on Cellular Cholesterol Metabolism

The primary effect of this compound on cellular cholesterol metabolism is the disruption of reverse cholesterol transport, a key process for removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion.[2] By inhibiting both the selective uptake of cholesteryl esters from HDL and the efflux of cellular free cholesterol to HDL, this compound effectively isolates the cell from this crucial pathway.[1]

The following table summarizes quantitative data from a study on the effects of this compound on HDL binding and lipid uptake in cells expressing wild-type SR-BI.

| Treatment | 125I-HDL Binding (% of Control) | [3H]CE-HDL Uptake (% of Control) |

| Control (No this compound) | 100% | 100% |

| This compound (10 µM) | Increased | Significantly Decreased |

Data adapted from studies on ldlA cells stably transfected with SR-BI. The increase in HDL binding and decrease in cholesteryl ester (CE) uptake upon this compound treatment are indicative of its specific mechanism of action.

Experimental Protocols

DiI-HDL Uptake Assay

This cell-based assay is commonly used to screen for inhibitors of SR-BI-mediated lipid uptake.

Principle: HDL particles are labeled with the fluorescent lipophilic dye DiI. When these labeled HDL particles bind to SR-BI on the cell surface, the DiI is transferred to the cell membrane, leading to an increase in cellular fluorescence. Inhibitors of this process will result in a reduction in fluorescence.

Methodology:

-

Cell Culture: ldlA[mSR-BI] cells, a CHO cell line deficient in LDL receptors but overexpressing murine SR-BI, are seeded in 96-well plates and grown to confluence.[3]

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.

-

DiI-HDL Incubation: DiI-labeled HDL is added to the wells and incubated with the cells.[3]

-

Fluorescence Measurement: After incubation, cells are washed to remove unbound DiI-HDL, and the cellular fluorescence is measured using a plate reader.[3]

-

Data Analysis: The reduction in fluorescence in the presence of this compound compared to the control is calculated to determine the inhibitory activity.

Cholesterol Efflux Assay

This assay measures the ability of cells to efflux cholesterol to an acceptor, such as HDL.

Principle: Cells are first loaded with radiolabeled cholesterol (e.g., [3H]cholesterol). The rate at which this labeled cholesterol is transferred from the cells to an extracellular acceptor (HDL) is then measured in the presence and absence of an inhibitor.

Methodology:

-

Cell Culture and Labeling: Cells (e.g., CHO cells expressing SR-BI) are cultured in appropriate media and then incubated with [3H]cholesterol to label the intracellular cholesterol pools.

-

Equilibration: The cells are washed and incubated in a serum-free medium to allow the labeled cholesterol to equilibrate throughout the cell.

-

Inhibitor Treatment: The cells are pre-incubated with this compound or a vehicle control.

-

Efflux to HDL: The medium is replaced with a medium containing HDL, and the cells are incubated for a set period to allow for cholesterol efflux.[1]

-

Measurement of Radioactivity: After the incubation, the medium is collected, and the cells are lysed. The amount of [3H]cholesterol in both the medium and the cell lysate is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of cholesterol efflux is calculated as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate), and the effect of this compound is determined by comparing it to the control.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound is the SR-BI-mediated reverse cholesterol transport pathway. This compound acts as a direct inhibitor of this pathway at the level of the SR-BI receptor.

Conclusion

This compound is a highly specific and potent inhibitor of SR-BI-mediated lipid transport. Its unique mechanism of enhancing HDL binding while blocking cholesterol flux has made it an invaluable tool for dissecting the intricacies of reverse cholesterol transport. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other potential modulators of SR-BI activity. While the direct effects of this compound on the SREBP pathway have not been established, its profound impact on cellular cholesterol levels suggests that downstream compensatory mechanisms may be activated, warranting further investigation. Future studies could also focus on developing this compound analogs with reduced cellular toxicity to enhance their potential for in vivo applications and therapeutic development.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. A Small Molecule Inhibitor of Scavenger Receptor BI-mediated Lipid Uptake—Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound, a specific inhibitor of the HDL receptor SR-BI, induces a copper-dependent phenotype during zebrafish development - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Function of Scavenger Receptor Class B Type I (SR-BI) using the Selective Inhibitor BLT-1: A Technical Guide

Abstract

The Scavenger Receptor Class B Type I (SR-BI) is a crucial membrane receptor involved in the regulation of cholesterol and lipoprotein metabolism. It facilitates the selective uptake of cholesteryl esters from high-density lipoproteins (HDL) and plays a significant role in reverse cholesterol transport. Furthermore, SR-BI is implicated in various signaling pathways that influence cellular processes such as proliferation and migration. Block Lipid Transport-1 (BLT-1), a potent and selective small molecule inhibitor of SR-BI, has emerged as an invaluable tool for elucidating the multifaceted functions of this receptor. This technical guide provides an in-depth overview of the use of this compound to investigate SR-BI function, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.

Introduction to SR-BI and the Inhibitor this compound

SR-BI is a multi-ligand transmembrane glycoprotein that plays a pivotal role in lipid metabolism. Its primary function is to mediate the selective uptake of lipids, particularly cholesteryl esters, from HDL into cells. This process is distinct from the endocytic pathway utilized by other lipoprotein receptors. Beyond its role in lipid transport, SR-BI is now recognized as a signaling molecule that, upon ligand binding, can initiate intracellular signaling cascades.

This compound is a thiosemicarbazone copper chelator that acts as a selective and potent inhibitor of SR-BI-mediated lipid transport.[1] It has been demonstrated to be an irreversible inhibitor that covalently modifies the exoplasmic cysteine residue Cys384 within the hydrophobic channel of SR-BI, thereby blocking the passage of lipids.[2][3] Notably, this compound inhibits lipid uptake without affecting the initial binding of HDL to the receptor, making it a specific tool to dissect the lipid transport function from the ligand-binding event.

Quantitative Data on this compound Inhibition of SR-BI

The inhibitory potency of this compound on SR-BI function has been quantified in various cellular and in vitro systems. The following tables summarize the key quantitative data for easy comparison.

| Cell Line/System | Assay | IC50 Value | Reference |

| ldlA[mSR-BI] cells | DiI-HDL Uptake | 60 nM | [1] |

| ldlA[mSR-BI] cells | [³H]CE-HDL Uptake | 110 nM | [1] |

| Huh 7.5.1 cells | HCV Entry | 0.96 µM | [1] |

| mSR-BI-t1-containing liposomes | [³H]CE-HDL Uptake | 0.098 µM | [1] |

| ldlA[mSR-BI] cells | [³H]CE-HDL Uptake | 0.057 µM | [1] |

| MDA-MB-231 cells | Proliferation Inhibition | ~50 nM | [4] |

Table 1: IC50 Values of this compound for Inhibition of SR-BI Mediated Processes.

SR-BI Signaling Pathways and Inhibition by this compound

SR-BI-mediated signaling is often dependent on its interaction with the adaptor protein PDZK1, which connects the receptor to downstream signaling molecules.[5][6][7] Key signaling pathways activated by SR-BI include the PI3K/Akt and Src/MAPK pathways. These pathways are involved in regulating cell proliferation, migration, and endothelial nitric oxide synthase (eNOS) activation.[5][7][8] By blocking the conformational changes in SR-BI associated with lipid transport, this compound can be used to investigate the role of lipid flux in initiating these signaling cascades.

SR-BI/PDZK1 Signaling Cascade

The interaction of HDL with SR-BI can trigger the activation of Src family kinases, which in turn activates PI3-kinase.[5] This leads to the phosphorylation and activation of Akt and MAP kinases, ultimately resulting in downstream cellular effects like eNOS activation in endothelial cells.

Caption: SR-BI Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate SR-BI function using this compound.

SR-BI-Mediated DiI-HDL Uptake Assay

This assay measures the uptake of the fluorescent lipid analog DiI, incorporated into HDL particles, by cells expressing SR-BI.

Experimental Workflow:

Caption: Workflow for DiI-HDL Uptake Assay.

Materials:

-

ldlA[mSR-BI] cells (CHO cells deficient in LDL receptor and overexpressing murine SR-BI)

-

ldlA-7 cells (parental CHO cells, as a negative control)

-

Culture medium (e.g., Ham's F-12 with 5% FBS)

-

DiI-labeled HDL (DiI-HDL)

-

This compound (stock solution in DMSO)

-

96-well black, clear-bottom tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Protocol:

-

Cell Seeding: Seed ldlA[mSR-BI] and ldlA-7 cells into 96-well plates at a density that allows them to reach ~90% confluency on the day of the assay.

-

This compound Pre-incubation: On the day of the assay, remove the culture medium and wash the cells once with serum-free medium. Add fresh serum-free medium containing varying concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle control (DMSO) to the respective wells. Incubate for 1 hour at 37°C.

-

DiI-HDL Incubation: After the pre-incubation, add DiI-HDL to each well to a final concentration of 10 µg/mL. Incubate for 2 hours at 37°C.

-

Washing: Aspirate the medium containing DiI-HDL and wash the cells three times with cold PBS to remove any unbound DiI-HDL.

-

Fluorescence Measurement: After the final wash, add PBS to each well and measure the intracellular DiI fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~549 nm excitation and ~565 nm emission).

-

Data Analysis: Subtract the fluorescence values of the ldlA-7 cells (background) from the ldlA[mSR-BI] cell values. Normalize the data to the vehicle-treated control wells and plot the percentage of inhibition against the log concentration of this compound. Calculate the IC50 value using a non-linear regression analysis.

SR-BI-Mediated Cholesterol Efflux Assay

This assay measures the ability of SR-BI to mediate the efflux of radiolabeled cholesterol from cells to an acceptor like HDL, and the inhibition of this process by this compound.

Experimental Workflow:

Caption: Workflow for Cholesterol Efflux Assay.

Materials:

-

Human monocytic cell line (e.g., THP-1), differentiated into macrophages

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

[³H]-cholesterol

-

This compound (stock solution in DMSO)

-

HDL (as cholesterol acceptor)

-

24-well tissue culture plates

-

Serum-free medium

-

Cell lysis buffer (e.g., 0.1 N NaOH)

-

Scintillation cocktail and counter

Protocol:

-

Cell Seeding and Differentiation: Seed THP-1 monocytes in 24-well plates and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Cholesterol Labeling: Label the cellular cholesterol by incubating the differentiated macrophages with culture medium containing [³H]-cholesterol (e.g., 1 µCi/mL) for 24-48 hours at 37°C.

-

Equilibration: Wash the cells with PBS and then incubate in serum-free medium for 18-24 hours to allow the labeled cholesterol to equilibrate within the cellular pools.

-

This compound Treatment: Replace the equilibration medium with fresh serum-free medium containing this compound at the desired concentrations or vehicle control. Incubate for 1 hour at 37°C.

-

Cholesterol Efflux: Add HDL (e.g., 50 µg/mL) to the wells to initiate cholesterol efflux. Incubate for 4-6 hours at 37°C.

-

Sample Collection: After the incubation, collect the medium from each well. Wash the cells with PBS and then lyse the cells by adding cell lysis buffer.

-

Radioactivity Measurement: Add the collected medium and cell lysates to scintillation vials with scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [CPM in medium / (CPM in medium + CPM in cell lysate)] x 100. Compare the efflux in this compound treated cells to the vehicle-treated control.

Conclusion

This compound is a powerful and specific inhibitor of SR-BI-mediated lipid transport. Its use in the experimental settings described in this guide allows for the detailed investigation of SR-BI's role in lipid metabolism and cellular signaling. The provided protocols and data serve as a comprehensive resource for researchers aiming to unravel the complex biology of SR-BI and to explore its potential as a therapeutic target in various diseases, including cardiovascular disease and cancer.

References

- 1. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of the adaptor protein PDZK1 in controlling the HDL receptor SR-BI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The scavenger receptor class B type I adaptor protein PDZK1 maintains endothelial monolayer integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Macrophage SR-BI regulates LPS-induced pro-inflammatory signaling in mice and isolated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

BLT-1: A Potent Inhibitor of Hepatitis C Virus Entry - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis C virus (HCV) infection remains a significant global health challenge, necessitating the development of novel antiviral strategies. The entry of HCV into host hepatocytes is a complex, multi-step process that presents a promising target for therapeutic intervention. This technical guide provides an in-depth overview of BLT-1 (Block Lipid Transport-1), a potent small molecule inhibitor of HCV entry. This compound functions by selectively targeting the scavenger receptor class B type I (SR-BI), a crucial host factor for HCV entry. This document details the mechanism of action of this compound, presents its quantitative inhibitory data, outlines the experimental protocols for its evaluation, and visualizes the intricate signaling pathways and experimental workflows.

Introduction to HCV Entry and the Role of SR-BI

The entry of HCV into hepatocytes is a highly orchestrated process involving the coordinated interaction of viral envelope glycoproteins (E1 and E2) with several host cell surface molecules. Key host factors include the tetraspanin CD81, the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN), and the scavenger receptor class B type I (SR-BI). SR-BI, a high-density lipoprotein (HDL) receptor, plays a critical early role in HCV entry by facilitating the attachment of the virus to the hepatocyte surface and mediating the transfer of lipids, which is thought to be essential for subsequent entry steps.

This compound: A Selective SR-BI Inhibitor

This compound is a thiosemicarbazone copper chelator that has been identified as a selective and potent inhibitor of SR-BI. Its primary mechanism of action is the inhibition of SR-BI-mediated lipid transfer between high-density lipoproteins (HDL) and cells. By targeting this crucial function of SR-BI, this compound effectively blocks a necessary step for HCV entry into host cells.

Quantitative Inhibitory Activity of this compound

The potency of this compound as an HCV entry inhibitor and an inhibitor of SR-BI-mediated lipid uptake has been quantified in various in vitro assays. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

| Assay | Cell Line | IC50 | Reference |

| HCV Entry | Huh-7.5.1 cells | 0.96 µM | [1] |

Table 1: Inhibitory Activity of this compound on HCV Entry

| Assay | System | IC50 | Reference |

| Cellular DiI-HDL Uptake | ldlA[mSR-BI] cells | 60 nM | [1] |

| Cellular [3H]CE-HDL Uptake | ldlA[mSR-BI] cells | 110 nM | [1] |

| SR-BI-dependent [3H]CE uptake from [3H]CE-HDL | mSR-BI-t1-containing liposomes | 0.057 µM | [1] |

| SR-BI-dependent [3H]CE uptake from [3H]CE-HDL | Liposomes | 0.098 µM | [1] |

Table 2: Inhibitory Activity of this compound on SR-BI-Mediated Lipid Transfer

Mechanism of Action of this compound in HCV Entry Inhibition

The prevailing model of HCV entry suggests a sequential interaction with host factors. This compound intervenes at an early stage of this process by inhibiting the function of SR-BI.

Experimental Protocols

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is a common method to screen for HCV entry inhibitors in a safe and high-throughput manner. It utilizes replication-defective retroviral or lentiviral core particles pseudotyped with HCV envelope glycoproteins (E1 and E2). These pseudoparticles carry a reporter gene, such as luciferase, allowing for the quantification of viral entry into target cells.

General Protocol Outline:

-

Cell Seeding: Plate human hepatoma cells (e.g., Huh-7.5) in 96-well plates and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a predetermined period.

-

HCVpp Infection: Add HCVpp to the wells and incubate to allow for viral entry.

-

Incubation: After the infection period, remove the inoculum and add fresh media. Incubate for 48-72 hours to allow for reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percent inhibition of HCVpp entry at each concentration of this compound and determine the IC50 value.

SR-BI-Mediated Lipid Uptake Assay (DiI-HDL)

This assay measures the ability of SR-BI to mediate the selective uptake of lipids from HDL. It utilizes HDL labeled with the fluorescent lipophilic dye, DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate).

General Protocol Outline:

-

Cell Seeding: Plate cells engineered to express SR-BI (e.g., ldlA[mSR-BI] cells) in a multi-well format.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

-

DiI-HDL Addition: Add DiI-labeled HDL to the cells and incubate to allow for lipid uptake.

-

Washing: Wash the cells extensively with a suitable buffer to remove unbound DiI-HDL.

-

Cell Lysis and Fluorescence Measurement: Lyse the cells and measure the fluorescence of the internalized DiI using a fluorescence plate reader.

-

Data Analysis: Determine the concentration-dependent inhibition of DiI-HDL uptake by this compound and calculate the IC50 value.

Genotype Specificity of this compound